2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of . The compound features a thiazole ring, which is known for its versatility in medicinal chemistry due to its ability to participate in various chemical reactions and interactions.
This compound belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. It is classified under heterocyclic compounds due to the presence of multiple nitrogen and sulfur atoms within its structure . The compound can be sourced from specialized chemical suppliers and is often used in research settings to explore its potential applications in drug development .
The synthesis of 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves several steps:
The molecular structure of 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be represented using various structural notations:
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCOCC4)O The compound features a complex arrangement of rings that includes a thiazole and triazole structure linked by various substituents.
The chemical behavior of 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be explored through various reactions:
The mechanism of action for 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is not fully elucidated but can be inferred based on its structure:
The physical properties of 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are crucial for its application:
The stability of the compound under various conditions (heat, light) should be assessed during experimental applications to ensure reliability in results.
Due to its unique structural features and potential biological activities, 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol holds promise in several scientific fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7